molecular formula C19H23ClFN3O2S B2943486 4-chloro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 898451-32-6

4-chloro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2943486
CAS No.: 898451-32-6
M. Wt: 411.92
InChI Key: DEGALRAKSHUURZ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide ( 898451-32-6) is a synthetic benzenesulfonamide derivative with a molecular formula of C19H23ClFN3O2S and a molecular weight of 411.9 g/mol . This compound is provided as a high-purity solid for research purposes exclusively. Benzenesulfonamide compounds are a significant class in medicinal chemistry, extensively investigated for their antimicrobial properties. Research indicates that novel hybrid molecules incorporating benzenesulfonamide scaffolds show promising broad-spectrum activity against various Gram-positive and Gram-negative bacterial strains, including K. pneumoniae and P. aeruginosa . The mode of action for sulfonamides classically involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway, thereby disrupting essential metabolic processes in pathogens . Furthermore, some benzenesulfonamide derivatives have demonstrated the ability to suppress microbial biofilm formation, a major factor in antibiotic resistance . Structurally, this compound features a piperazine moiety, a privileged structure in drug discovery known to contribute favorably to pharmacokinetic properties. While this specific molecule is a valuable building block in chemical synthesis, researchers are exploring benzenesulfonamide-core compounds for their potential as novel therapeutic agents against resistant infections . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClFN3O2S/c1-23-10-12-24(13-11-23)19(15-2-6-17(21)7-3-15)14-22-27(25,26)18-8-4-16(20)5-9-18/h2-9,19,22H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGALRAKSHUURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a chloro group, a fluorophenyl moiety, and a piperazine ring, contributing to its pharmacological properties.

  • Molecular Formula : C19H23ClFN3O2S
  • Molecular Weight : 411.9 g/mol
  • CAS Number : 898451-32-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including carbonic anhydrases (CAs), which are enzymes involved in regulating pH and fluid balance. Inhibition of CAs has been linked to anticancer activity and other therapeutic effects.

Biological Activity Overview

Research indicates that 4-chloro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide exhibits significant biological activities:

  • Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 expression levels.
  • Carbonic Anhydrase Inhibition : As a sulfonamide derivative, it acts as an inhibitor of human carbonic anhydrases, particularly hCA IX and hCA XII, which are overexpressed in various cancers. The inhibitory effects have been quantified in terms of IC50 values, indicating its potency against these enzymes.
  • Neuropharmacological Effects : The piperazine component suggests potential neuropharmacological activities, likely influencing neurotransmitter systems.

Case Study: Anticancer Activity

In vitro studies have evaluated the compound's efficacy against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.63Induction of apoptosis via caspase activation
A549 (Lung)12.34Inhibition of cell proliferation
PANC-1 (Pancreas)10.56Modulation of p53 signaling

These results indicate that the compound possesses considerable cytotoxic effects comparable to established chemotherapeutics like doxorubicin.

Carbonic Anhydrase Inhibition

The inhibitory activity against carbonic anhydrases was assessed using enzyme kinetics:

EnzymeK_i (nM)Selectivity
hCA IX89High
hCA II750Moderate

The selectivity for hCA IX over hCA II suggests a targeted approach for cancer therapy, minimizing side effects associated with broader inhibition.

Comparison with Similar Compounds

Structural Analogs with Modified Piperazine/Piperidine Moieties

W-18 (4-Chloro-N-[1-[2-(4-Nitrophenyl)ethyl]-2-piperidinylidene]benzenesulfonamide)
  • Key Differences :
    • Replaces the 4-methylpiperazine with a piperidinylidene ring.
    • Substitutes the 4-fluorophenyl with a 4-nitrophenylethyl group.
  • W-18 is classified as a controlled substance due to its structural similarity to opioid analogs .
  • Molecular Weight : 421.9 g/mol (vs. target compound’s ~423 g/mol, estimated) .
N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-Chloro-N-Ethylbenzenesulfonamide
  • Key Differences :
    • Features a benzyl-substituted piperazine and an ethyl group instead of fluorophenyl.
    • Includes a keto group in the ethyl linker.
  • The keto group may introduce conformational rigidity, affecting target engagement .
4-Chloro-N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide
  • Key Differences :
    • Replaces the ethyl chain with a cyclohexyl group .
    • Substitutes 4-methylpiperazine with a 2-methoxyphenylpiperazine .
  • Cyclohexyl rigidity may limit conformational flexibility, reducing off-target effects .

Analogs with Varying Linkers and Substituents

N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide
  • Key Differences :
    • Replaces the benzenesulfonamide with an acetamide linker .
    • Retains the 4-fluorophenyl group but uses a tosylpiperazine moiety.
  • Implications :
    • The acetamide linker reduces molecular rigidity, possibly altering pharmacokinetics.
    • Tosyl group enhances electron-deficient character, affecting metabolic stability .
Anticancer Derivatives (e.g., 4-Chloro-N-(4-(1-(2-(2-Cyanoacetyl)hydrazono)ethyl)phenyl)benzenesulfonamide)
  • Key Differences: Incorporates a hydrazonoethyl side chain with a cyanoacetyl group.
  • Implications: Demonstrates anticancer and radiosensitizing activity in vitro, highlighting the role of electron-withdrawing groups (e.g., cyano) in cytotoxicity .

Pharmacological and Regulatory Considerations

  • W-18: Banned in multiple jurisdictions (e.g., Arizona, Illinois) due to opioid-like activity and lack of FDA approval . Higher lipophilicity (logP ~4.6) compared to the target compound, which may reduce aqueous solubility .
  • Regulatory status is unclear but structural similarity to W-18 may warrant scrutiny.

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